molecular formula C22H14FN3O2 B3025949 5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole

5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole

Cat. No.: B3025949
M. Wt: 371.4 g/mol
InChI Key: LJMUZZUGHRTIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10742 is an orally bioavailable oxadiazole antibiotic. It is active against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus, Bacillus cereus, Bacillus licheniformis, Enterococcus faecalis, and Enterococcus faecium. This compound is particularly notable for its efficacy against laboratory strains and clinical isolates with varying degrees of resistance to methicillin, vancomycin, linezolid, and other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10742 involves the formation of an oxadiazole ring, which is a common motif in many antibioticsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of CAY10742 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches. The use of automated reactors and continuous flow systems could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

CAY10742 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF and DMSO .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CAY10742. These derivatives can have different biological activities and properties, making them useful for further research and development .

Scientific Research Applications

CAY10742 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the structure-activity relationship of oxadiazole antibiotics.

    Biology: The compound is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic-resistant bacteria.

    Medicine: CAY10742 is being explored as a potential treatment for infections caused by antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

    Industry: The compound is used in the development of new antibiotics and in the study of bacterial pathogenesis

Comparison with Similar Compounds

CAY10742 is unique among oxadiazole antibiotics due to its broad spectrum of activity and its efficacy against resistant strains. Similar compounds include:

CAY10742 stands out due to its oral bioavailability and its ability to combat a wide range of resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .

Properties

IUPAC Name

3-[4-(4-fluorophenoxy)phenyl]-5-(1H-indol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2/c23-17-4-8-19(9-5-17)27-18-6-1-14(2-7-18)21-25-22(28-26-21)16-3-10-20-15(13-16)11-12-24-20/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMUZZUGHRTIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
Reactant of Route 5
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
Reactant of Route 6
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5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole

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